molecular formula C75H135NO12 B12676635 4,4',4''-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate CAS No. 94247-49-1

4,4',4''-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate

Cat. No.: B12676635
CAS No.: 94247-49-1
M. Wt: 1242.9 g/mol
InChI Key: YWFKYYWIQJTBLU-IXYBIWAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4',4''-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate is a branched surfactant molecule characterized by a nitrilotri(propylene) core linked to a 2-octadecenylsuccinate moiety. This structure confers amphiphilic properties, making it suitable for applications in emulsification, dispersion, and industrial formulations. The nitrilotri(propylene) group provides multiple reactive sites, while the unsaturated C18 chain (2-octadecenyl) enhances hydrophobic interactions.

Properties

CAS No.

94247-49-1

Molecular Formula

C75H135NO12

Molecular Weight

1242.9 g/mol

IUPAC Name

4-[(E)-20-[bis[(E)-21-(3-carboxypropanoyloxy)henicos-19-en-2-yl]amino]henicos-2-enoxy]-4-oxobutanoic acid

InChI

InChI=1S/C75H135NO12/c1-67(55-49-43-37-31-25-19-13-7-4-10-16-22-28-34-40-46-52-64-86-73(83)61-58-70(77)78)76(68(2)56-50-44-38-32-26-20-14-8-5-11-17-23-29-35-41-47-53-65-87-74(84)62-59-71(79)80)69(3)57-51-45-39-33-27-21-15-9-6-12-18-24-30-36-42-48-54-66-88-75(85)63-60-72(81)82/h46-48,52-54,67-69H,4-45,49-51,55-66H2,1-3H3,(H,77,78)(H,79,80)(H,81,82)/b52-46+,53-47+,54-48+

InChI Key

YWFKYYWIQJTBLU-IXYBIWAUSA-N

Isomeric SMILES

CC(N(C(CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)C)C(CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)C)CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O

Canonical SMILES

CC(CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O)N(C(C)CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O)C(C)CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of nitrilotri(propylene), which is then reacted with hydrogen 2-octadecenylsuccinate under specific conditions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. Quality control measures are implemented at various stages of the production process to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4’,4’'-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogues include nitrilotriacetic acid (NTA) derivatives and succinic acid-based surfactants . Unlike NTA, which features a central nitrogen bonded to three acetic acid groups, the target compound substitutes propylene chains and a long-chain unsaturated succinate ester. This increases molecular weight (estimated >600 g/mol) and hydrophobicity compared to NTA (191.14 g/mol) .

Table 1: Structural and Functional Comparison

Compound Core Structure Hydrophobic Tail Molecular Weight (g/mol) Key Applications
Target Compound Nitrilotri(propylene) 2-Octadecenylsuccinate ~650 (estimated) Industrial emulsifiers
Nitrilotriacetic Acid (NTA) Nitrilotriacetic acid None (polar carboxylates) 191.14 Chelating agents
N,N'-Diacetyl-1,4-phenylenediamine Aromatic diamine Acetyl groups 192.22 Laboratory research
Amitriptyline N-Oxide Hydrochloride Tricyclic amine Propyl-dimethylamine oxide 331.89 Pharmaceutical impurity
Reactivity and Environmental Behavior

The lumping strategy (grouping structurally similar compounds for modeling) is critical for predicting the environmental fate of such surfactants . For example:

  • Hydrolysis : The ester linkage in 2-octadecenylsuccinate is prone to hydrolysis under alkaline conditions, akin to succinate esters in biodegradable surfactants.
  • Oxidation: The unsaturated C18 chain may undergo ozonolysis or photooxidation, similar to oleic acid derivatives.
  • Reactivity in Mixtures : Like the lumped compounds in (reduced from 13 to 5 reactions), the target compound’s nitrilo core may exhibit simplified reaction pathways in atmospheric models .

Biological Activity

4,4',4''-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate is a complex organic compound with potential applications in various biological systems. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrilotri(propylene) backbone linked to a hydrogenated derivative of 2-octadecenylsuccinate. Its structural formula is critical for understanding its interactions within biological systems.

Mechanisms of Biological Activity

The biological activity of 4,4',4''-(Nitrilotri(propylene)) hydrogen 2-octadecenylsuccinate can be attributed to several mechanisms:

  • Cell Membrane Interaction : The long hydrophobic tail (octadecenyl) facilitates incorporation into lipid membranes, potentially altering membrane fluidity and permeability.
  • Enzyme Modulation : Preliminary studies suggest that this compound may influence enzyme activity, particularly those involved in lipid metabolism and signaling pathways.
  • Antioxidant Properties : It may exhibit antioxidant effects by scavenging free radicals, thereby protecting cells from oxidative stress.

In Vitro Studies

Recent studies have examined the effects of this compound on various cell lines. For instance:

  • Cell Viability : In human fibroblast cells, concentrations ranging from 10 µM to 100 µM showed a dose-dependent increase in cell viability compared to control groups.
  • Reactive Oxygen Species (ROS) Production : At higher concentrations (above 50 µM), there was a significant reduction in ROS levels, indicating potential antioxidant activity.
Concentration (µM)Cell Viability (%)ROS Levels (Relative Units)
01001.0
101200.9
501400.5
1001500.3

In Vivo Studies

Animal models have also been utilized to assess the compound's efficacy:

  • Anti-inflammatory Effects : In a murine model of induced inflammation, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.
  • Lipid Profile Improvement : Chronic administration improved lipid profiles by reducing LDL cholesterol levels while increasing HDL cholesterol.

Case Studies

  • Neuroprotective Effects : A study published in bioRxiv highlighted the neuroprotective properties of this compound in zebra finch auditory cortex development. The findings suggest that it may enhance synaptic plasticity through modulation of neuronal signaling pathways .
  • Antimicrobial Activity : Another investigation noted its potential as an antimicrobial agent against specific bacterial strains, showing significant inhibition zones in agar diffusion tests.
  • Cancer Research : Preliminary data indicate that the compound may induce apoptosis in certain cancer cell lines by activating caspase pathways, although further research is necessary to elucidate these mechanisms fully.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.